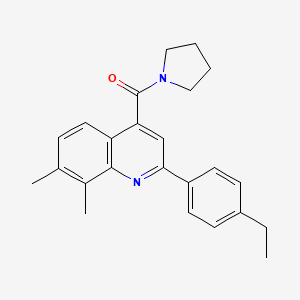![molecular formula C21H19N3O5S B6033251 2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate CAS No. 5467-03-8](/img/structure/B6033251.png)
2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate
Descripción general
Descripción
2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate is a compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide-based inhibitors that have been found to be effective against various diseases, including cancer, inflammatory diseases, and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in the regulation of pH in cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons. Inhibition of this enzyme leads to a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer activity, 2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate has been found to have anti-inflammatory and antibacterial properties. The compound has been shown to inhibit the activity of the enzyme carbonic anhydrase II, which is involved in the regulation of pH in the stomach. Inhibition of this enzyme leads to a decrease in acid production and can be useful in the treatment of acid-related disorders such as peptic ulcers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate is its high potency against cancer cells. The compound has been found to be effective at low concentrations, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate. One direction is the development of more potent analogs of the compound that have improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's activity against other diseases, such as infectious diseases and inflammatory diseases. Finally, the compound's mechanism of action could be further elucidated to identify new targets for drug development.
Métodos De Síntesis
The synthesis of 2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate involves the reaction of 4-methylbenzenesulfonyl hydrazide with 2-(chlorocarbonyl)phenyl phenylcarbamate in the presence of a base such as triethylamine. The reaction takes place at room temperature and results in the formation of the desired product in good yield. The purity of the product can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate has been extensively studied for its potential applications in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound works by inhibiting the activity of an enzyme called carbonic anhydrase IX, which is overexpressed in many types of cancer.
Propiedades
IUPAC Name |
[2-[[(4-methylphenyl)sulfonylamino]carbamoyl]phenyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-15-11-13-17(14-12-15)30(27,28)24-23-20(25)18-9-5-6-10-19(18)29-21(26)22-16-7-3-2-4-8-16/h2-14,24H,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPYGTDNDDOFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401375 | |
| Record name | [2-[[(4-methylphenyl)sulfonylamino]carbamoyl]phenyl] N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[[(4-methylphenyl)sulfonylamino]carbamoyl]phenyl] N-phenylcarbamate | |
CAS RN |
5467-03-8 | |
| Record name | [2-[[(4-methylphenyl)sulfonylamino]carbamoyl]phenyl] N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B6033169.png)
![ethyl 4-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6033175.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6033177.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6033189.png)
![5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6033194.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6033196.png)
![N-(1-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6033219.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide](/img/structure/B6033230.png)
![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxamide](/img/structure/B6033242.png)
![2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6033243.png)
![1-sec-butyl-7-[4-(difluoromethoxy)phenyl]-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6033244.png)

![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033267.png)
![3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone](/img/structure/B6033277.png)